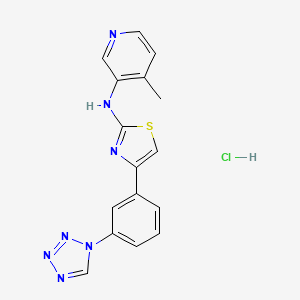

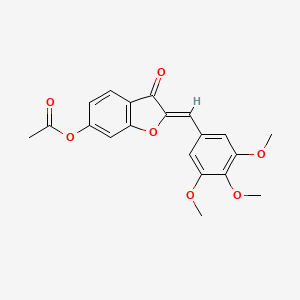

![molecular formula C20H20N4O4 B2633765 N-[2-(3-methoxyphenyl)ethyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide CAS No. 923140-31-2](/img/structure/B2633765.png)

N-[2-(3-methoxyphenyl)ethyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-[2-(3-methoxyphenyl)ethyl]-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide” is a complex organic molecule. It contains a methoxyphenyl group, which is a phenyl ring with a methoxy (O-CH3) substituent, and a dihydrophthalazinone group, which is a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The methoxyphenyl group would contribute aromaticity, the ethanediamide group would introduce amide functionalities, and the dihydrophthalazinone group would add a heterocyclic ring to the structure .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the methoxy group in the methoxyphenyl moiety could potentially undergo reactions typical of ethers, while the amide groups in the ethanediamide moiety could participate in reactions typical of amides .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyphenyl and dihydrophthalazinone groups could potentially increase the compound’s lipophilicity, which might influence its solubility and permeability .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Applications

- A study explored the synthesis of novel modified Strobilurin derivatives, including 3-isoxazoline substituted methyl-3-methoxy-2-(4-oxo-3,4-dihydrophthalazin-1-yl)prop-2-enoate derivatives, showing significant antimicrobial activity. These findings suggest the potential of structurally similar compounds for antimicrobial applications (Sridhara et al., 2011).

Antioxidant and Anticancer Activity

- Research on novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, which share a functional moiety with the compound , demonstrated notable antioxidant and anticancer activities. This indicates the potential for N-[2-(3-methoxyphenyl)ethyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide to be investigated for similar biological properties (Tumosienė et al., 2020).

Chemical Synthesis and Material Science

- The directed lithiation of compounds structurally related to the target molecule has been reported, providing insights into synthetic routes that could be applicable for modifications and derivatizations of N-[2-(3-methoxyphenyl)ethyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide. Such synthetic strategies are crucial for the development of new materials and for exploring the compound's reactivity (Smith et al., 2013).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

AKOS001962212, also known as N-[2-(3-methoxyphenyl)ethyl]-N’-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide, is a novel first-in-class anti-PD-1/VEGF bispecific antibody . It is designed to simultaneously inhibit PD-1-mediated immunosuppression and block tumor angiogenesis in the tumor microenvironment . The primary targets of AKOS001962212 are PD-1 and VEGF, which are frequently upregulated and co-expressed in solid tumors .

Mode of Action

AKOS001962212 interacts with its targets, PD-1 and VEGF, either individually or simultaneously . It effectively blocks interactions with ligands and the downstream signaling effects . In the presence of VEGF, AKOS001962212 forms soluble complexes with VEGF dimers, leading to over 10-fold enhanced binding affinity (K D) of AKOS001962212 to PD-1 . This results in reduced cell surface PD-1 expression on human T-cell lines, increased potency on blockade of PD-1/PD-L1 signaling, and subsequent enhanced T cell activation in-vitro .

Biochemical Pathways

The biochemical pathways affected by AKOS001962212 involve the PD-1/PD-L1 and VEGF signaling pathways . By blocking these pathways, AKOS001962212 inhibits PD-1-mediated immunosuppression and blocks tumor angiogenesis . This leads to enhanced T cell activation and an overall antitumor response .

Result of Action

The molecular and cellular effects of AKOS001962212’s action include reduced cell surface PD-1 expression on human T-cell lines, increased potency on blockade of PD-1/PD-L1 signaling, and subsequent enhanced T cell activation in-vitro . Furthermore, AKOS001962212 treatment demonstrated statistically significant dose-dependent antitumor response in hPBMC-humanized murine HCC827 and U87MG tumor models .

Eigenschaften

IUPAC Name |

N-[2-(3-methoxyphenyl)ethyl]-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4/c1-28-14-6-4-5-13(11-14)9-10-21-19(26)20(27)22-12-17-15-7-2-3-8-16(15)18(25)24-23-17/h2-8,11H,9-10,12H2,1H3,(H,21,26)(H,22,27)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVMSJQNHYRFFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCNC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-methoxyphenethyl)-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

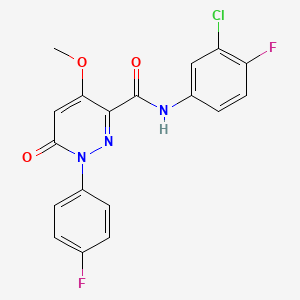

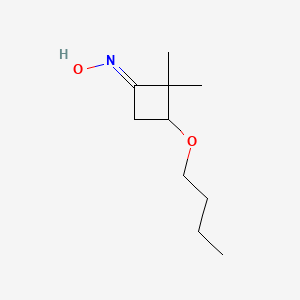

![N1-methyl-N1-[[4-[4-(1-methylethoxy)phenyl]-1H-pyrrol-3-yl]methyl]-1,2-ethanediamine,trihydrochloride](/img/structure/B2633682.png)

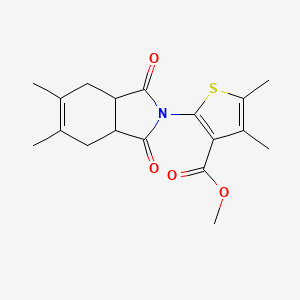

![2-Amino-5,6,7,8-tetrahydrocyclohepta[d][1,3]oxazol-4-one](/img/structure/B2633685.png)

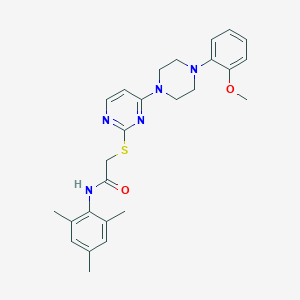

![1-[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-phenoxyethanone](/img/structure/B2633690.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2633697.png)

![1-(2-chloro-6-fluorobenzyl)-3-phenethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2633700.png)

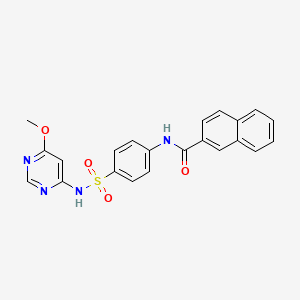

![2-ethoxy-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2633704.png)

![N-(4-methoxyphenyl)-1-[5-(4-methoxyphenyl)furan-2-yl]methanimine](/img/structure/B2633705.png)